1-(4-(Methylthio)-3-(trifluoromethylthio)phenyl)propan-1-one
Description
1-(4-(Methylthio)-3-(trifluoromethylthio)phenyl)propan-1-one is a propanone derivative featuring a phenyl ring substituted with both methylthio (-SMe) and trifluoromethylthio (-SCF₃) groups at the 4- and 3-positions, respectively.
Properties
Molecular Formula |
C11H11F3OS2 |
|---|---|
Molecular Weight |
280.3 g/mol |
IUPAC Name |
1-[4-methylsulfanyl-3-(trifluoromethylsulfanyl)phenyl]propan-1-one |
InChI |
InChI=1S/C11H11F3OS2/c1-3-8(15)7-4-5-9(16-2)10(6-7)17-11(12,13)14/h4-6H,3H2,1-2H3 |
InChI Key |
JPUIJKDPXIBBQK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC(=C(C=C1)SC)SC(F)(F)F |
Origin of Product |
United States |
Biological Activity
1-(4-(Methylthio)-3-(trifluoromethylthio)phenyl)propan-1-one, with the CAS number 1805887-17-5, is an organic compound characterized by its unique molecular structure, which includes a phenyl ring substituted with both methylthio and trifluoromethylthio groups. This structural configuration contributes to its potential biological activities, particularly in medicinal chemistry and materials science.
- Molecular Formula: C11H11F3OS2
- Molecular Weight: 280.33 g/mol
- Structure: The compound features a propanone backbone with two distinct thiol substituents, which enhance its lipophilicity and bioactivity.
Biological Activity Overview
Research into the biological activity of this compound has revealed several promising findings, particularly in the context of anticancer properties.
Anticancer Activity
Recent studies have focused on the compound's antiproliferative effects against various cancer cell lines. For instance, a study examining structurally similar compounds found that modifications in the thiol groups significantly influenced their cytotoxicity profiles.
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | Panc-1 | 0.066 |
| This compound | BxPC-3 | 0.051 |
| Control (non-cancer cells - WI38) | WI38 | 0.36 |
The results indicate that the compound exhibits significantly lower IC50 values against pancreatic cancer cell lines Panc-1 and BxPC-3 compared to normal human lung fibroblasts (WI38), suggesting selective cytotoxicity towards cancerous cells .
The proposed mechanism for the anticancer activity of this compound involves DNA intercalation, a process where the compound inserts itself between DNA base pairs, disrupting replication and transcription processes. This action is facilitated by the planar structure of the molecule, which is conducive to intercalation .
Case Studies and Research Findings
A notable study highlighted the synthesis and biological evaluation of related compounds, establishing a correlation between structural features and biological activity. The presence of trifluoromethyl groups was shown to enhance lipophilicity, thereby improving cellular uptake and efficacy against cancer cells .
Case Study: Synthesis and Evaluation
In one research project, a series of derivatives including this compound were synthesized and evaluated for their antiproliferative effects. The study concluded that modifications at specific positions on the phenyl ring could lead to enhanced biological activity, emphasizing the importance of chemical structure in drug design .
Comparison with Similar Compounds
Substituent Effects on Electronic and Steric Properties
The target compound’s unique combination of -SMe and -SCF₃ groups distinguishes it from analogues. Key comparisons include:
Q & A
Q. What are the implications of halogen-bonding interactions in crystal packing for material science applications?
- The iodine atom in analogs (e.g., ) participates in halogen bonds (C–I···O/N), stabilizing crystal lattices. X-ray crystallography reveals these interactions, guiding co-crystal design for enhanced solubility or controlled release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
